molecular formula C12H14Br2ClNO3 B1487786 Methyl (2S,4S)-4-(2,4-dibromophenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354487-21-0

Methyl (2S,4S)-4-(2,4-dibromophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No. B1487786
CAS RN: 1354487-21-0
M. Wt: 415.5 g/mol
InChI Key: IYVGKMVATRIYDI-GNAZCLTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S,4S)-4-(2,4-dibromophenoxy)-2-pyrrolidinecarboxylate hydrochloride (methyl 2,4-DBP) is a synthetic organic compound with a wide range of applications in the field of scientific research. It is a white, crystalline solid that is soluble in water, ethanol, and other polar solvents. Methyl 2,4-DBP is used as a reagent in organic synthesis and as a building block for a variety of other compounds. It is also used in the production of pharmaceuticals and pesticides.

Scientific Research Applications

Environmental Detection and Analysis

A study identified various phenolic halogenated compounds (PHCs), including brominated and chlorinated phenols, in human blood plasma, suggesting the environmental prevalence and human exposure to these types of compounds. These PHCs may be of industrial origin or natural metabolites, indicating their broad presence in the environment and potential bioaccumulation in organisms (Hovander et al., 2002).

Occupational and Environmental Exposure

Research on the exposure to organophosphorus and pyrethroid pesticides in South Australian preschool children has highlighted the widespread exposure to such chemicals, which are developmental neurotoxicants. This study underscores the importance of monitoring and regulating the use of these substances to protect vulnerable populations (Babina et al., 2012).

Toxicological Studies

Toxicological investigations into fatal overdoses involving various chemicals, including 2,4-D, MCPP, and chlorpyrifos, provide insights into the acute toxic effects of these substances and their detection in biological samples. Such studies contribute to the understanding of the toxicokinetics and mechanisms of action of hazardous substances (Osterloh et al., 1983).

Analytical Methodologies

The development of advanced analytical methodologies, such as hydrophilic liquid interaction chromatography-tandem mass spectrometry, for quantifying bioactive compounds and their metabolites in human plasma and urine, demonstrates the scientific application of chemical analysis in understanding the pharmacokinetics and biological impact of various compounds (Lang et al., 2010).

Biomarker Evaluation

Research evaluating exposure biomarkers for N-methyl-2-pyrrolidone (NMP) through dermal absorption highlights the significance of identifying and quantifying exposure to industrial chemicals. Such studies are crucial for assessing occupational exposure risks and establishing safety guidelines (Akesson et al., 2004).

properties

IUPAC Name

methyl (2S,4S)-4-(2,4-dibromophenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Br2NO3.ClH/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(13)4-9(11)14;/h2-4,8,10,15H,5-6H2,1H3;1H/t8-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVGKMVATRIYDI-GNAZCLTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Br)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)Br)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Br2ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (2S,4S)-4-(2,4-dibromophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl (2S,4S)-4-(2,4-dibromophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
Methyl (2S,4S)-4-(2,4-dibromophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
Methyl (2S,4S)-4-(2,4-dibromophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
Methyl (2S,4S)-4-(2,4-dibromophenoxy)-2-pyrrolidinecarboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
Methyl (2S,4S)-4-(2,4-dibromophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.